molecular formula C2H5ClN2 B12298745 2-Amino-acetonitrile-2,2-d2 Hydrochloride

2-Amino-acetonitrile-2,2-d2 Hydrochloride

Cat. No.: B12298745
M. Wt: 94.54 g/mol
InChI Key: XFKYKTBPRBZDFG-CUOKRTIESA-N
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Description

2-Amino-acetonitrile-2,2-d2 Hydrochloride is a deuterium-labeled compound with the molecular formula C2H2D2N2·HCl. It is a stable isotope-labeled compound used in various scientific research applications. The deuterium labeling allows researchers to study metabolic pathways and reaction mechanisms with greater precision.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-acetonitrile-2,2-d2 Hydrochloride typically involves the reaction of glycolonitrile with ammonia. The reaction proceeds as follows: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] In this reaction, glycolonitrile reacts with ammonia to form aminoacetonitrile and water. The deuterium labeling is achieved by using deuterated reagents in the synthesis process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-acetonitrile-2,2-d2 Hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form glycine.

    Substitution: It can participate in substitution reactions to form various nitrogen-containing heterocycles.

Common Reagents and Conditions

    Hydrolysis: Typically involves acidic or basic conditions to facilitate the conversion to glycine.

    Substitution: Common reagents include halides and other electrophiles that react with the amino group.

Major Products Formed

    Glycine: Formed through hydrolysis.

    Nitrogen-containing Heterocycles: Formed through substitution reactions.

Scientific Research Applications

2-Amino-acetonitrile-2,2-d2 Hydrochloride is used in a wide range of scientific research applications, including:

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.

    Environmental Studies: Used as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

The mechanism of action of 2-Amino-acetonitrile-2,2-d2 Hydrochloride involves its role as a stable isotope-labeled compound. The deuterium atoms in the compound allow for precise tracking of metabolic pathways and reaction mechanisms. The compound interacts with various molecular targets and pathways, providing valuable insights into biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: The non-deuterated form of the compound.

    Glycinonitrile: Another related compound used in similar applications.

Uniqueness

2-Amino-acetonitrile-2,2-d2 Hydrochloride is unique due to its deuterium labeling, which provides enhanced precision in scientific research. The stable isotope labeling allows for more accurate tracking and analysis of metabolic pathways and reaction mechanisms compared to non-labeled compounds.

Properties

Molecular Formula

C2H5ClN2

Molecular Weight

94.54 g/mol

IUPAC Name

2-amino-2,2-dideuterioacetonitrile;hydrochloride

InChI

InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H/i1D2;

InChI Key

XFKYKTBPRBZDFG-CUOKRTIESA-N

Isomeric SMILES

[2H]C([2H])(C#N)N.Cl

Canonical SMILES

C(C#N)N.Cl

Origin of Product

United States

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